molecular formula C11H15NO2 B7868087 (2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid

Cat. No. B7868087
M. Wt: 193.24 g/mol
InChI Key: PHTDECHKNDJYMG-SNVBAGLBSA-N
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Description

“(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid” is a molecule that contains a total of 35 bonds. There are 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, aldehydes can be reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generate the corresponding 3-propanoic acid derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a carboxylic acid group, a secondary amine group, and a hydroxyl group. It also contains a six-membered aromatic ring with two methyl groups attached .


Chemical Reactions Analysis

The oxidation of alcohols to carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids is a common reaction in organic chemistry. Both LiAlH4 and NaBH4 are capable of reducing aldehydes and ketones to the corresponding alcohol .


Physical And Chemical Properties Analysis

The molecule has a molecular weight of 178.23 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. The molecule also has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are both 178.099379685 g/mol. The Topological Polar Surface Area is 37.3 Ų .

properties

IUPAC Name

(2R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTDECHKNDJYMG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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